molecular formula C16H17N3O4S B2485098 Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate CAS No. 2034337-98-7

Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate

Cat. No.: B2485098
CAS No.: 2034337-98-7
M. Wt: 347.39
InChI Key: XUGFRXJYMPRWDR-UHFFFAOYSA-N
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Description

Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

Photolabile Carbamoyl Derivatives : Carbamoyl derivatives of photolabile benzoins, including those related to benzothiadiazole structures, have been synthesized to explore their potential in releasing active amines upon photolysis. This characteristic suggests applications in developing light-sensitive drug delivery systems and probes for biological research (Papageorgiou & Corrie, 1997).

Agricultural Applications

Nanoparticles for Fungicide Delivery : Solid lipid nanoparticles and polymeric nanocapsules have been developed for the sustained release of carbendazim and tebuconazole, compounds closely related to benzothiadiazoles, highlighting the potential for controlled delivery systems in agriculture to enhance the efficiency and reduce the environmental impact of fungicides (Campos et al., 2015).

Antibacterial Agents

Design and Synthesis of Benzothiadiazole Derivatives : Novel benzothiadiazole derivatives have been designed and synthesized, demonstrating promising antibacterial activity. This indicates potential research applications in developing new antimicrobial agents (Palkar et al., 2017).

Properties

IUPAC Name

benzyl N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-18-14-9-8-13(10-15(14)19(2)24(18,21)22)17-16(20)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGFRXJYMPRWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.